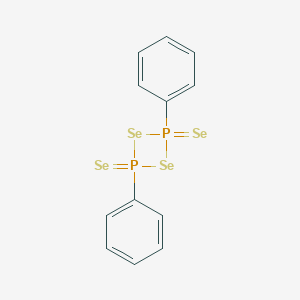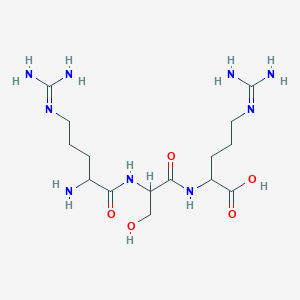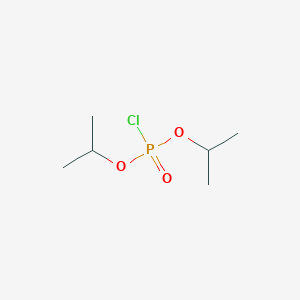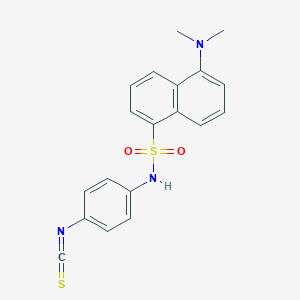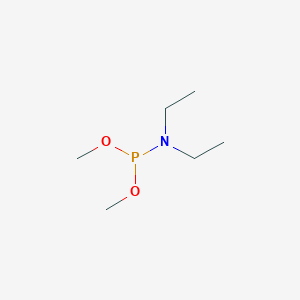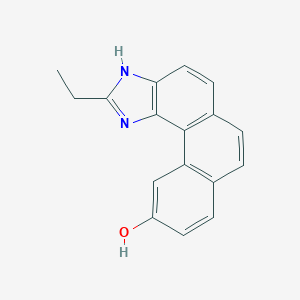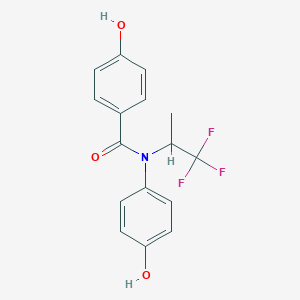
N-(4-Hydroxyphenyl)-N-(1,1,1-trifluoro-2-propyl)-4-hydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Hydroxyphenyl)-N-(1,1,1-trifluoro-2-propyl)-4-hydroxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as TFP-HB or Tropifexor, and it belongs to the class of compounds known as farnesoid X receptor (FXR) agonists. FXR is a nuclear receptor that plays a crucial role in regulating various metabolic pathways in the body, including bile acid synthesis, glucose homeostasis, and lipid metabolism. Tropifexor has been shown to have potent agonistic activity towards FXR, making it a promising candidate for the treatment of various metabolic disorders.
Mechanism of Action
Tropifexor exerts its therapeutic effects by activating N-(4-Hydroxyphenyl)-N-(1,1,1-trifluoro-2-propyl)-4-hydroxybenzamide, a nuclear receptor that regulates various metabolic pathways in the body. This compound activation leads to the upregulation of genes involved in bile acid synthesis, glucose homeostasis, and lipid metabolism. Tropifexor has been shown to have potent agonistic activity towards this compound, leading to the activation of these metabolic pathways and subsequent improvements in metabolic disorders.
Biochemical and Physiological Effects:
Tropifexor has been shown to have several biochemical and physiological effects in preclinical and clinical studies. In animal models of NASH, Tropifexor has been shown to reduce inflammation, decrease fibrosis, and improve liver function. In PBC models, Tropifexor has been shown to improve bile acid synthesis and reduce liver damage. In clinical trials, Tropifexor has demonstrated promising results in improving liver function and reducing liver fat in patients with NASH.
Advantages and Limitations for Lab Experiments
Tropifexor has several advantages for lab experiments, including its potent agonistic activity towards N-(4-Hydroxyphenyl)-N-(1,1,1-trifluoro-2-propyl)-4-hydroxybenzamide, its ability to improve metabolic disorders, and its potential therapeutic applications. However, Tropifexor also has some limitations, including its high cost, limited availability, and potential toxicity at high doses.
Future Directions
There are several future directions for research on Tropifexor. One area of research is to further investigate its therapeutic applications in metabolic disorders, including NASH, PBC, and type 2 diabetes. Another area of research is to explore its potential use in combination with other drugs for the treatment of these disorders. Additionally, further studies are needed to elucidate the mechanisms underlying its effects on metabolic pathways and to identify potential biomarkers for monitoring its therapeutic efficacy.
Synthesis Methods
The synthesis of Tropifexor involves several steps, starting with the reaction of 4-hydroxybenzoyl chloride with 4-hydroxyphenylboronic acid to form 4-hydroxy-N-(4-hydroxyphenyl)benzamide. This compound is then reacted with 1,1,1-trifluoro-2-propylamine to form N-(4-Hydroxyphenyl)-N-(1,1,1-trifluoro-2-propyl)-4-hydroxybenzamide. The final product is obtained after purification and characterization using various analytical techniques.
Scientific Research Applications
Tropifexor has been extensively studied for its potential therapeutic applications in various metabolic disorders, including non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and type 2 diabetes. In preclinical studies, Tropifexor has been shown to improve liver function, reduce inflammation, and decrease fibrosis in animal models of NASH. It has also been shown to improve bile acid synthesis and reduce liver damage in PBC models. In clinical trials, Tropifexor has demonstrated promising results in improving liver function and reducing liver fat in patients with NASH.
properties
CAS RN |
117730-48-0 |
|---|---|
Molecular Formula |
C16H14F3NO3 |
Molecular Weight |
325.28 g/mol |
IUPAC Name |
4-hydroxy-N-(4-hydroxyphenyl)-N-(1,1,1-trifluoropropan-2-yl)benzamide |
InChI |
InChI=1S/C16H14F3NO3/c1-10(16(17,18)19)20(12-4-8-14(22)9-5-12)15(23)11-2-6-13(21)7-3-11/h2-10,21-22H,1H3 |
InChI Key |
UJKSJSQTSDKXPD-UHFFFAOYSA-N |
SMILES |
CC(C(F)(F)F)N(C1=CC=C(C=C1)O)C(=O)C2=CC=C(C=C2)O |
Canonical SMILES |
CC(C(F)(F)F)N(C1=CC=C(C=C1)O)C(=O)C2=CC=C(C=C2)O |
synonyms |
HTPH N-(4-hydroxyphenyl)-N-(1,1,1-trifluoro-2-propyl)-4-hydroxybenzamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl {(S)-1-methyl-2-oxo-2-[(S)-pyrrolidin-3-ylamino]ethyl}carbamate](/img/structure/B43668.png)


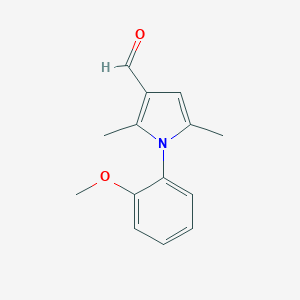
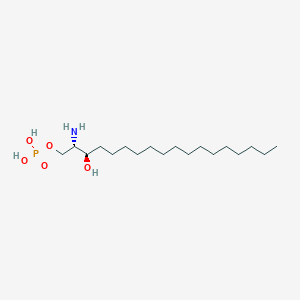
![Oxazolo[4,5-c]pyridin-2-amine](/img/structure/B43678.png)
